

structure of 1-(2-Bromophenyl)guanidine

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)guanidine

CAS No.: 123375-81-5

Cat. No.: B051338

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An In-depth Technical Guide to the Structure of 1-(2-Bromophenyl)guanidine

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of **1-(2-Bromophenyl)guanidine**. It is designed for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's structural features and the analytical methodologies used to elucidate them.

Introduction and Significance

1-(2-Bromophenyl)guanidine belongs to the guanidine class of compounds, a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] The guanidinium group, which is protonated at physiological pH, is a key pharmacophore capable of forming multiple hydrogen bonds and salt bridges, making it adept at interacting with biological targets like enzymes and nucleic acids.[2][3] Its derivatives have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[2][3][4] The presence of the 2-bromophenyl substituent provides steric and electronic properties that can be exploited for modulating target affinity and selectivity, making it a valuable building block for designing novel therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental structure of **1-(2-Bromophenyl)guanidine** consists of a guanidine group attached to a benzene ring at position 1, with a bromine atom at the adjacent position 2.

Table 1: Physicochemical Properties of **1-(2-Bromophenyl)guanidine**

Property	Value	Source
Molecular Formula	C ₇ H ₈ BrN ₃	[5]
Molecular Weight	214.06 g/mol	[6]
CAS Number	123375-81-5	[5]
XLogP3-AA	1.1	[6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	1	[6]
Rotatable Bonds	1	[6]
Exact Mass	212.99016 Da	[6]

Tautomerism and Resonance

A critical feature of the guanidine group is its ability to exist in different tautomeric forms, stabilized by resonance. This delocalization of positive charge across the three nitrogen atoms is fundamental to its chemical behavior and biological interactions. The specific tautomer present can be influenced by substituents and the surrounding environment (e.g., solid state vs. solution).[7]

Caption: Tautomerism and resonance in the protonated guanidinium core.

Synthesis and Purification Workflow

The synthesis of N-aryl guanidines can be achieved through various methods. A common and effective approach involves the reaction of an aniline derivative with a guanidinylation agent.

The following protocol is adapted from established procedures for similar compounds.[8]

Experimental Protocol: Synthesis

Objective: To synthesize **1-(2-Bromophenyl)guanidine** from 2-bromoaniline.

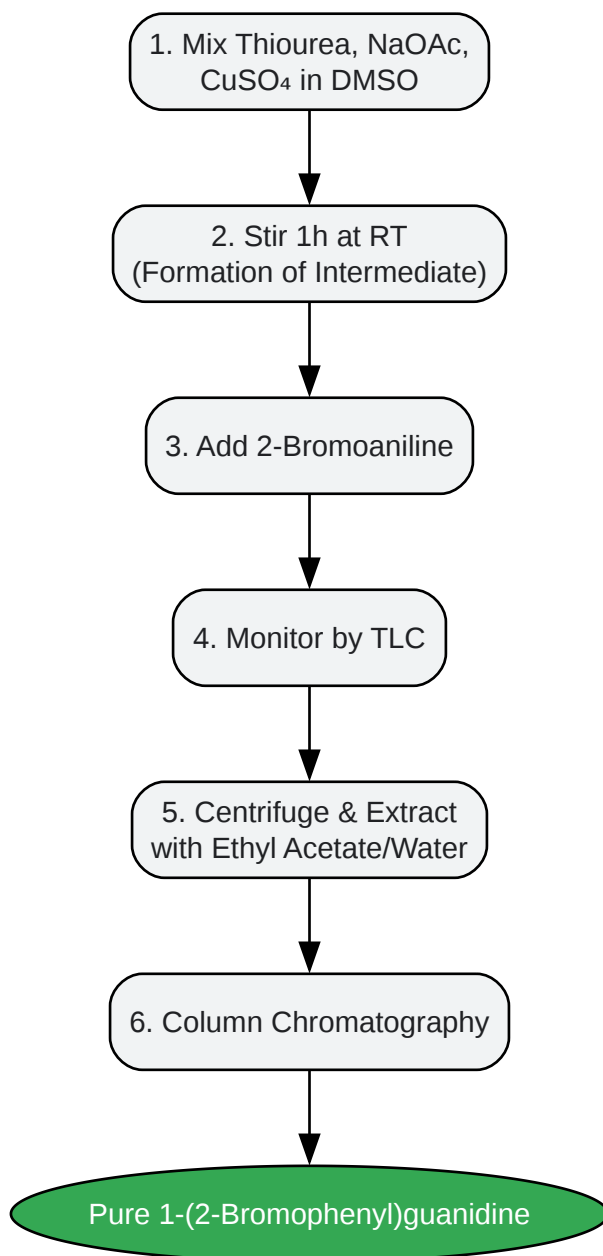
Materials:

- Thiourea (1.0 mmol, 76 mg)
- Copper(II) sulfate pentahydrate (0.5 mmol, 125 mg)
- Sodium acetate (1.0 mmol, 82 mg)
- 2-bromoaniline (2.0 mmol, 344 mg)
- Dimethyl sulfoxide (DMSO, 3-5 mL)
- Ethyl acetate
- Deionized water
- Silica gel (60-120 mesh)

Procedure:

- To a stirred solution of DMSO (3 mL) in a round-bottom flask, slowly add thiourea (1 mmol).
- Add sodium acetate (1 mmol) followed by copper(II) sulfate pentahydrate (50 mol%).
- Stir the reaction mixture at room temperature for 1 hour, during which the solution should turn black. This step forms the reactive guanidinyllating intermediate. The copper salt facilitates the conversion of thiourea.
- Add 2-bromoaniline (2 mmol) to the reaction mixture.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase (e.g., 1:4).

- Upon completion, transfer the mixture to a centrifuge tube and centrifuge for 10 minutes to pellet the solid catalyst residues.
- Decant the supernatant and wash the remaining solid. Combine the organic layers. Self-Validation Check: The appearance of a new spot on the TLC plate with a different R_f value from the starting materials indicates product formation.
- Perform a liquid-liquid extraction by washing the solution with ethyl acetate (3 x 10 mL) and water (3 x 5 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purify the crude product via column chromatography on silica gel to obtain pure **1-(2-Bromophenyl)guanidine**.



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Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Characterization

Confirming the structure of a newly synthesized compound requires a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For **1-(2-Bromophenyl)guanidine**, one would expect a complex multiplet pattern in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the four protons on the bromophenyl ring. Broad signals corresponding to the N-H protons of the guanidine group would also be expected, with chemical shifts that can vary depending on the solvent and concentration.^[9]
^[10]
- ^{13}C NMR: This analysis reveals the number of chemically distinct carbon atoms. A key signal to identify is the guanidinyll carbon (C=N), which typically appears downfield (approx. 155-160 ppm).^[10] The six aromatic carbons would appear in the 110-150 ppm range.

Protocol: NMR Analysis

- Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube. DMSO- d_6 is often preferred for guanidines as it helps in observing exchangeable N-H protons.
- Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- Process the data (Fourier transform, phase correction, and baseline correction).
- Integrate the ^1H signals and assign the chemical shifts based on multiplicity and comparison with related structures from the literature.^[10]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide evidence of the elemental composition.

- Causality: For **1-(2-Bromophenyl)guanidine**, high-resolution mass spectrometry (HRMS) is crucial. It can confirm the molecular formula ($\text{C}_7\text{H}_8\text{BrN}_3$) by providing a mass measurement with high accuracy. A key self-validating feature is the isotopic pattern for bromine: the

presence of two major peaks of nearly equal intensity separated by ~2 Da (for the ^{79}Br and ^{81}Br isotopes) is definitive proof of a single bromine atom in the molecule.[11]

Protocol: ESI-MS Analysis

- Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer.
- Acquire the mass spectrum in positive ion mode, as the guanidine group is readily protonated.
- Analyze the resulting spectrum for the $[\text{M}+\text{H}]^+$ ion (expected $m/z \approx 214.00$ and 216.00) and confirm the characteristic bromine isotopic pattern.

Table 2: Predicted Spectroscopic Data for **1-(2-Bromophenyl)guanidine**

Technique	Parameter	Expected Value/Observation
^1H NMR	Aromatic Protons	Multiplets between 7.0 - 7.6 ppm
N-H Protons	Broad signals, variable shift	
^{13}C NMR	Guanidinyl Carbon	~155 - 160 ppm
Aromatic Carbons	6 signals between 110 - 150 ppm	
HRMS (ESI+)	$[\text{M}+\text{H}]^+$	$m/z \approx 214.00, 216.00$ (ratio ~1:1)

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure in the solid state. It yields precise information on bond lengths, bond angles, and intermolecular interactions, such

as hydrogen bonding networks, which are critical for understanding how the molecule might interact with a biological target.^[7]

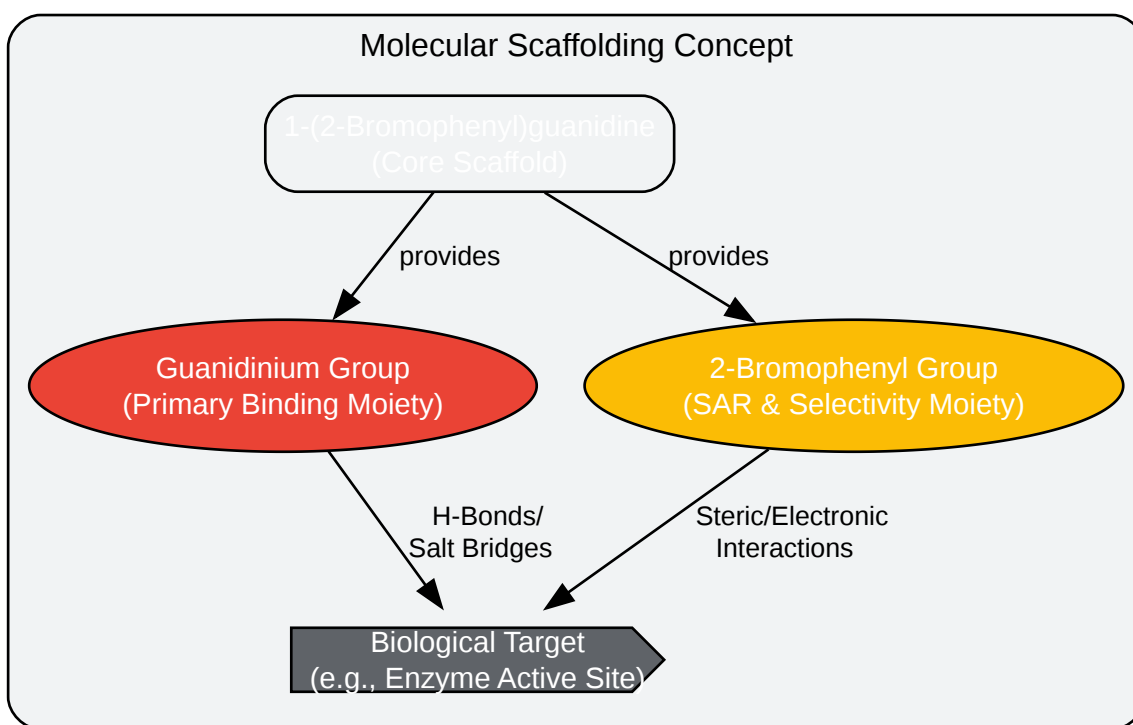
- Expertise: For guanidines, crystallography is essential to determine the exact tautomeric form present in the solid state and to characterize the geometry of the planar guanidinium group.^{[7][12]} The analysis would reveal the C-N bond lengths, which are expected to be intermediate between single and double bonds due to resonance. It would also show how the bromophenyl ring is oriented relative to the guanidine plane.

Protocol: Crystal Growth and Analysis

- Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A common starting point is dissolving the compound in a solvent like ethanol or methanol and allowing for slow evaporation.
- Mount a suitable crystal on a goniometer.
- Collect diffraction data using a single-crystal X-ray diffractometer.
- Solve the crystal structure using direct methods and refine the structural model.
- Analyze the resulting structure for bond lengths, angles, and intermolecular hydrogen bonds.

Role in Mechanistic Drug Discovery

The structural features of **1-(2-Bromophenyl)guanidine** make it an interesting candidate for structure-activity relationship (SAR) studies. The guanidine group acts as a primary binding anchor, while the bromophenyl moiety can be systematically modified to probe interactions within a target's binding pocket.



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